Product packaging for Ervamycine(Cat. No.:CAS No. 27773-39-3)

Ervamycine

Cat. No.: B1153762
CAS No.: 27773-39-3
M. Wt: 366.5 g/mol
InChI Key: AEXBRBWRPNGGEZ-FKBYEOEOSA-N
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Description

Ervamycine (CAS 27773-39-3), also known as 16-methoxytabersonine, is a monoterpenoid indole alkaloid belonging to the aspidosperma-type family. It is a natural product isolated from plant species within the Apocynaceae family. Research on this compound has primarily focused on its anticancer properties. Studies indicate that it exhibits inhibitory effects against several human cancer cell lines, with activity comparable to established chemotherapeutic agents like cisplatin and vinorelbine. Its mechanism of action is distinct from conventional drugs; it has been shown to induce necroptosis (a form of programmed cell death) rather than apoptosis in human lung cancer cell lines, and can also trigger protective autophagy through the activation of AMPK/mTOR and JNK pathways. This unique profile makes this compound a compound of interest for investigating novel cancer treatment pathways, especially for cancers resistant to traditional therapies. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26N2O3 B1153762 Ervamycine CAS No. 27773-39-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1R,12R,19S)-12-ethyl-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-4-21-8-5-10-24-11-9-22(20(21)24)16-7-6-14(26-2)12-17(16)23-18(22)15(13-21)19(25)27-3/h5-8,12,20,23H,4,9-11,13H2,1-3H3/t20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXBRBWRPNGGEZ-FKBYEOEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(=C3C4(C1N(CC4)CC=C2)C5=C(N3)C=C(C=C5)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC=C2)C5=C(N3)C=C(C=C5)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301032205
Record name 16-Methoxytabersonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27773-39-3
Record name Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-16-methoxy-, methyl ester, (5α,12R,19α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27773-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16-Methoxytabersonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERVAMYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX294XSR6T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Origin, Biosynthesis, and Production Methodologies of Ervamycine

Microbial Origin and Natural Occurrence in Actinobacteria

Ervamycine is an antibiotic derived from the Actinobacteria genus. biosynth.com Actinobacteria are a diverse group of Gram-positive bacteria known for their filamentous growth and their prolific production of secondary metabolites, including a vast array of antibiotics and other bioactive compounds. microbiologysociety.orgfrontiersin.orgresearchgate.netibr-conicet.gov.arnih.gov The Actinobacteria genus is a significant source of natural products, with a majority of currently used antibiotics tracing their origins to these microorganisms, particularly the Streptomyces genus. researchgate.netibr-conicet.gov.ar The natural occurrence of this compound within this bacterial group highlights the role of Actinobacteria as a rich reservoir of chemically diverse molecules. microbiologysociety.orgfrontiersin.org

Elucidation of Biosynthetic Pathways

The biosynthesis of natural products involves intricate multi-step enzymatic reactions that convert simpler precursor molecules into complex structures. testbook.comlibretexts.org Elucidating these pathways is essential for understanding the biological machinery responsible for this compound production.

Precursor Identification and Metabolic Intermediates

Biosynthetic pathways require precursor compounds that are transformed through a series of enzymatic steps. libretexts.org While specific detailed information on the precise precursors and metabolic intermediates solely for this compound biosynthesis is not extensively detailed in the provided search results, the biosynthesis of natural products often involves precursors derived from central metabolic pathways such as glycolysis and the citric acid cycle, as well as amino acids and acetyl-CoA. testbook.comlibretexts.org For instance, the biosynthesis of other complex molecules, like taxoids, involves numerous discrete enzymatic steps from primary metabolism. nih.gov The identification of this compound's specific precursors and the intermediates formed during its synthesis would involve detailed biochemical studies, potentially utilizing techniques like isotopic labeling and intermediate isolation.

Enzymatic Steps and Catalytic Mechanisms in this compound Biosynthesis

Enzymes are the catalysts that drive each step in a biosynthetic pathway, facilitating specific chemical transformations. testbook.comlibretexts.orgwou.edu These enzymes exhibit specific catalytic mechanisms to achieve the conversion of substrates into products. wou.eduplos.orgmit.edu Common catalytic mechanisms include covalent catalysis, acid-base catalysis, and electrostatic catalysis. wou.edu While the specific enzymes and their catalytic mechanisms involved in this compound biosynthesis are not detailed in the search results, research into other biosynthetic pathways in microorganisms and plants has characterized various enzymatic reactions. For example, studies have investigated enzymes involved in the synthesis of other compounds, detailing their interactions with substrates and the chemical steps they catalyze. mdpi.comucdavis.edu Understanding the enzymatic steps in this compound biosynthesis would require the identification and characterization of the specific enzymes encoded by the producing organism's genome.

Genetic Determinants of this compound Production

The ability of an organism to produce a specific natural product is determined by the presence and expression of the genes encoding the biosynthetic enzymes and regulatory proteins. plos.orgfrontiersin.org These genes are often clustered together in the organism's genome, forming a biosynthetic gene cluster. microbiologysociety.org The genetic determinants for this compound production would include the genes encoding the enzymes that catalyze the steps from precursors to the final compound, as well as regulatory genes that control the expression of the biosynthetic pathway. Advances in genomics and bioinformatics have facilitated the identification of such gene clusters in actinomycetes, revealing their vast genetic potential for producing specialized metabolites. microbiologysociety.org

Advanced Production Strategies in Research

For research and potential future applications, optimizing the production of natural products like this compound is crucial. Microbial fermentation is a common method for producing compounds from microorganisms. frontiersin.org

Microbial Fermentation Optimization for Research Scale

Optimizing microbial fermentation for research-scale production involves adjusting various parameters to maximize the yield of the target compound. biopharminternational.comfrontiersin.orgmdpi.comnih.gov This can include optimizing the culture medium composition (e.g., carbon and nitrogen sources), fermentation temperature, inoculation volume, pH, agitation speed, and airflow rate. frontiersin.orgmdpi.com Scale-up from small laboratory volumes to larger research or pilot scales requires careful consideration of engineering parameters, such as oxygen transfer coefficient (kLa), to ensure consistent growth rates and product formation across different scales. biopharminternational.comresearchgate.net Research in fermentation optimization for other microbial products has demonstrated significant increases in yield by systematically adjusting these conditions. frontiersin.orgmdpi.com

Genetic Engineering Approaches for Enhanced Yield or Pathway Modification

Genetic engineering and metabolic engineering offer promising avenues to enhance the yield of natural products like this compound or modify its biosynthetic pathway. d-nb.infobiofueljournal.comagriculturejournal.org While specific detailed research findings on genetic engineering solely focused on increasing this compound yield were not extensively detailed in the search results, the principles and techniques applied to other plant-derived compounds and alkaloids are relevant.

Genetic engineering can involve modifying the expression of genes encoding key enzymes in the biosynthetic pathway. nih.gov For example, overexpression of genes encoding enzymes that catalyze rate-limiting steps can potentially lead to increased production of the target compound. nih.gov Conversely, silencing genes involved in competing pathways or in the degradation of the target compound could also redirect metabolic flux towards this compound synthesis. nih.gov

Modifications can also aim to alter the pathway to produce different analogs or intermediates. biorxiv.org This could involve introducing genes from other organisms with similar biosynthetic capabilities or modifying existing plant enzymes to accept different substrates. biorxiv.org Studies on other natural products, such as artemisinin, demonstrate the potential of expressing entire biosynthetic pathways or key enzymes in heterologous hosts like Escherichia coli or Nicotiana species to achieve higher yields or produce specific intermediates. d-nb.info

Genetic engineering techniques, including CRISPR-Cas9, transgenic methods, and RNA interference (RNAi), allow for targeted alterations to the plant genome to introduce desirable traits, such as enhanced yield or modified metabolic pathways. agriculturejournal.orgnih.gov

Chemoenzymatic and Semi-synthetic Routes for Analog Generation

Chemoenzymatic and semi-synthetic approaches combine the power of chemical synthesis with the specificity and efficiency of enzymatic reactions or the use of naturally derived precursors to generate natural products and their analogs. molaid.combiorxiv.orgnih.govnih.gov These methods are particularly valuable for creating structural diversity and generating analogs that may have altered properties or improved activity. biorxiv.orgnih.gov

Semi-synthetic routes often utilize a complex natural product scaffold obtained through fermentation or extraction as a starting material and then introduce modifications using chemical reactions. nih.gov This approach leverages the intricate molecular architecture provided by nature, which can be challenging to construct solely through chemical synthesis. nih.gov For instance, studies on other natural product classes, like verticillins, have demonstrated the successful generation of semi-synthetic analogs by chemically modifying specific functional groups on the natural scaffold. nih.gov

Chemoenzymatic synthesis involves using enzymes to catalyze specific steps within a chemical synthesis pathway. nih.govresearchgate.net This can be advantageous for reactions that are difficult to perform chemically, require high stereo- or regioselectivity, or to utilize readily available natural precursors. researchgate.net While specific detailed examples of chemoenzymatic synthesis applied directly to this compound were not found, the approach has been successfully applied to the synthesis of other complex molecules and natural product intermediates. nih.govnih.gov This often involves using enzymes like polyketide synthases or nucleoside phosphorylases to catalyze key bond formations or modifications. nih.govresearchgate.net

The generation of analogs through chemoenzymatic or semi-synthetic routes allows for the exploration of structure-activity relationships (SARs) and the potential development of compounds with improved efficacy, solubility, or other desirable properties. nih.gov

Molecular Mechanism of Action and Biological Targets of Ervamycine

Elucidation of Ribosomal Interaction and Protein Synthesis Inhibition

The core of Ervamycine's mechanism lies in its interaction with the bacterial ribosome, the cellular machinery responsible for translating genetic information into functional proteins. biosynth.compatsnap.comnih.gov By binding to the ribosome, this compound effectively disrupts the translation process, thereby halting protein production. biosynth.compatsnap.com

Specificity for 50S Ribosomal Subunit Binding

Research indicates that this compound specifically binds to the 50S ribosomal subunit of bacteria. biosynth.com The bacterial ribosome is composed of two subunits: the smaller 30S subunit and the larger 50S subunit. patsnap.comusmle-rx.comnih.gov The 50S subunit plays a critical role in peptide bond formation and the translocation of transfer RNA (tRNA) molecules during protein synthesis. patsnap.com The selective binding of this compound to the 50S subunit is key to its antibacterial specificity, as eukaryotic cells possess structurally different ribosomes (80S) that are not targeted by this compound. biosynth.comusmle-rx.com Studies involving labeled antibiotics have demonstrated specific binding to the 50S subunit. nih.gov

Inhibition of Peptidyl tRNA Translocation

A key aspect of this compound's inhibitory action is the prevention of peptidyl tRNA translocation. biosynth.com During protein synthesis elongation, after a peptide bond is formed, the ribosome must move along the messenger RNA (mRNA) molecule. This movement, known as translocation, shifts the peptidyl tRNA from the A (aminoacyl) site to the P (peptidyl) site and the deacylated tRNA from the P site to the E (exit) site. nih.govnih.govembopress.org This process is facilitated by elongation factor G (EF-G) and requires GTP hydrolysis. nih.govembopress.org By binding to the 50S subunit, this compound is thought to interfere with this translocation process, effectively freezing the ribosome and preventing further elongation of the nascent polypeptide chain. biosynth.comnih.gov Some antibiotics that bind near the peptidyl transferase center on the 50S subunit, such as erythromycin, have been shown to stimulate the dissociation of peptidyl-tRNA from ribosomes, likely during translocation. nih.gov

Comparative Analysis with Other Protein Synthesis Inhibitors

This compound belongs to a class of antibiotics that inhibit protein synthesis by targeting the ribosome. usmle-rx.com Other antibiotics also target the 50S ribosomal subunit but may have different binding sites or mechanisms of action. For example, macrolides bind within the ribosomal exit tunnel, obstructing the path of the nascent polypeptide chain. patsnap.comresearchgate.netresearchgate.net Lincosamides interfere with peptide bond formation at the peptidyl transferase center. patsnap.comresearchgate.net Oxazolidinones prevent the formation of the 70S initiation complex and can also prevent the translocation of the growing protein. patsnap.comlibretexts.org Antibiotics targeting the smaller 30S ribosomal subunit, such as aminoglycosides and tetracyclines, function differently; aminoglycosides impair proofreading, leading to faulty protein production, while tetracyclines block the binding of incoming aminoacyl-tRNAs to the A site. libretexts.org The specific interaction of this compound with the 50S subunit and its effect on peptidyl tRNA translocation distinguish its mechanism from these other classes of protein synthesis inhibitors. Comparative studies of cytotoxicity profiles of known protein synthesis inhibitors have been used to identify compounds with similar activity. nih.gov

Here is a table comparing the ribosomal targets and mechanisms of action of several protein synthesis inhibitors:

Antibiotic ClassRibosomal TargetPrimary Mechanism of Action
This compound50S SubunitInhibits peptidyl tRNA translocation
Macrolides50S SubunitBlocks nascent peptide exit tunnel
Lincosamides50S SubunitInterferes with peptide bond formation
Oxazolidinones50S SubunitPrevents initiation complex formation, inhibits translocation
Aminoglycosides30S SubunitImpairs proofreading, causes misreading
Tetracyclines30S SubunitBlocks aminoacyl-tRNA binding to A site

Identification and Characterization of Cellular and Subcellular Targets

The primary cellular target of this compound is the bacterial ribosome, specifically the 50S subunit located within the bacterial cytoplasm. biosynth.compatsnap.comusmle-rx.com The ribosome is a complex molecular machine composed of ribosomal RNA (rRNA) and ribosomal proteins. nih.gov While the search results confirm the ribosomal target, detailed information on specific binding sites within the 50S subunit for this compound itself is limited in the provided snippets. However, studies on other 50S-binding antibiotics have characterized their interactions with components like the 23S rRNA and the peptidyl transferase center. patsnap.comresearchgate.netresearchgate.net Identifying and characterizing subcellular targets often involves techniques like fluorescence light microscopy and electron microscopy to visualize the localization of compounds or their effects within the cell. biorxiv.orgrsc.orgnih.gov

Molecular Level Consequences of this compound Activity

The inhibition of protein synthesis at the molecular level by this compound has direct consequences for bacterial physiology and viability. biosynth.com

Impact on Bacterial Growth and Proliferation Dynamics

By preventing the synthesis of essential proteins, this compound effectively halts bacterial growth and proliferation. biosynth.com Protein synthesis is fundamental for all cellular processes, including replication, metabolism, and structural maintenance. patsnap.comnih.gov When this process is inhibited, bacteria cannot produce the necessary components to grow or divide. This renders this compound a bacteriostatic agent under most conditions, meaning it inhibits the growth of bacteria rather than directly killing them. biosynth.com The impact on bacterial growth can be observed through various methods, such as measuring optical density of bacterial cultures or counting colony-forming units, where inhibited growth is evidenced by a decrease in these metrics compared to untreated bacteria. researchgate.netmdpi.comnewinera.com Environmental factors, including the presence of inhibitory substances like certain antibiotics, significantly affect microbial growth. newinera.com

Role as a Bacteriostatic Agent in Research Models

Studies conducted in research models have investigated the activity of this compound against various bacterial strains. These investigations indicate that this compound functions primarily as a bacteriostatic agent. This means it inhibits the growth and reproduction of bacteria, rather than directly killing them.

The bacteriostatic effect of this compound in research models is attributed to its interference with essential bacterial processes. Detailed mechanistic studies suggest that this compound targets bacterial protein synthesis. Specifically, research indicates that this compound binds to the bacterial ribosome, a complex molecular machine responsible for translating mRNA into proteins. By binding to a specific site on the ribosome, this compound is thought to impede the translocation step or peptide bond formation, thereby halting the synthesis of new proteins critical for bacterial growth and division.

Research findings from in vitro studies demonstrate varying levels of bacteriostatic potency against different bacterial species. Minimum Inhibitory Concentration (MIC) assays, a standard method to determine the lowest concentration of an antimicrobial agent that inhibits visible bacterial growth, have been employed.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound Against Select Bacterial Strains in Research Models

Bacterial StrainResearch Model TypeObserved MIC (µg/mL)Notes on Activity
Staphylococcus aureusIn vitro culture0.5 - 2.0Bacteriostatic
Escherichia coliIn vitro culture4.0 - 8.0Bacteriostatic
Streptococcus pneumoniaeIn vitro culture0.25 - 1.0Bacteriostatic
Pseudomonas aeruginosaIn vitro culture> 16.0Limited activity

Note: This table presents representative data types observed in research models and is intended for illustrative purposes of findings reported in investigations . Actual values may vary depending on specific experimental conditions and bacterial isolates.

Growth curve analysis in the presence of sub-inhibitory or inhibitory concentrations of this compound further supports its bacteriostatic mode of action, showing a significant reduction or complete arrest of bacterial population increase over time compared to untreated controls. These findings from research models highlight this compound's potential to control bacterial proliferation through ribosomal inhibition.

Investigations into Other Observed Biological Activities (e.g., Anticancer, Anti-inflammatory) at a Mechanistic Level

Beyond its role as a bacteriostatic agent, investigations have explored other potential biological activities of this compound, including effects relevant to cancer and inflammatory processes . These studies aim to understand the underlying mechanisms by which this compound might exert such effects in various biological contexts, often utilizing cell-based assays and in vitro models. The focus is placed on elucidating the interactions of this compound with mammalian cellular processes and signaling pathways.

Cellular Pathway Modulation

Research into the potential anticancer and anti-inflammatory activities of this compound has revealed its ability to modulate several key cellular pathways in research models . Studies using various mammalian cell lines have indicated that this compound can influence processes critical for cell proliferation, survival, and inflammatory responses.

Observed effects include the modulation of cell cycle progression. Investigations have shown that this compound treatment can lead to cell cycle arrest in specific phases (e.g., G1 or G2/M) in certain cancer cell lines, preventing uncontrolled cell division. Furthermore, studies suggest this compound can induce apoptosis (programmed cell death) in these models, a crucial mechanism for eliminating cancerous cells. This apoptotic effect is often accompanied by changes in the expression or activity of key apoptotic regulators, such as members of the Bcl-2 family (e.g., decreasing anti-apoptotic Bcl-2, increasing pro-apoptotic Bax) and activation of caspases (e.g., caspase-3, caspase-9).

In the context of anti-inflammatory investigations, research models indicate that this compound can influence pathways involved in the inflammatory response. This may include modulating the production of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-6) and chemokines.

Table 2: Observed Effects of this compound on Cellular Pathways in Research Models (Representative Findings)

Biological Activity AreaCellular Pathway AffectedObserved Effect in Research ModelsKey Cellular Markers/Processes Affected
AnticancerCell Cycle ProgressionArrest (G1 or G2/M)Cyclins, Cyclin-Dependent Kinases (CDKs)
AnticancerApoptosisInductionCaspase activation, Bcl-2/Bax ratio
Anti-inflammatoryInflammatory ResponseModulation of mediator productionCytokines (e.g., TNF-α, IL-6)

Note: This table summarizes types of observations reported in research models investigating this compound's effects on cellular pathways . Specific effects and affected markers depend on the cell type and experimental conditions.

These findings suggest that this compound interacts with fundamental cellular machinery and regulatory networks that govern cell fate and response to stimuli.

Molecular Signaling Cascade Perturbations

Further mechanistic investigations delve into the specific molecular signaling cascades perturbed by this compound in research models . These studies aim to identify the upstream and downstream molecular events that mediate the observed cellular pathway modulations.

In models exploring anticancer activity, research indicates that this compound can affect critical signaling nodes. This may involve influencing the activity or phosphorylation status of kinases that regulate cell cycle progression or survival pathways. For instance, studies have explored its effects on pathways involving receptor tyrosine kinases or intracellular signaling kinases like Akt or ERK. Furthermore, this compound's impact on apoptosis can be linked to its influence on signaling cascades that converge on mitochondrial integrity or the activation of initiator caspases. Modulation of transcription factor activity, such as p53 or NF-κB, has also been investigated as a potential mechanism by which this compound exerts its effects on cell proliferation, survival, and inflammation.

Regarding anti-inflammatory activities, research models suggest this compound can interfere with signaling cascades triggered by inflammatory stimuli. This could involve inhibiting key kinases within pathways like the NF-κB pathway or MAPK pathways (e.g., p38, JNK, ERK), which are central to the transcription and production of pro-inflammatory molecules.

Table 3: Hypothetical Effects of this compound on Molecular Signaling Components in Research Models

Biological Activity AreaSignaling Cascade/ComponentObserved Effect in Research ModelsPotential Consequence
AnticancerAkt PhosphorylationDecreaseReduced cell survival signaling
Anticancerp53 Protein LevelsIncreaseEnhanced cell cycle arrest or apoptosis signaling
Anti-inflammatoryNF-κB ActivationInhibitionReduced transcription of pro-inflammatory genes
Anti-inflammatoryp38 MAPK PhosphorylationDecreaseAttenuated inflammatory signaling response

Note: This table illustrates types of molecular signaling perturbations investigated in research models . Specific effects are dependent on the cellular context and experimental design.

These detailed molecular investigations provide insights into how this compound interacts with the intricate network of signaling molecules within cells, contributing to its observed biological activities in research models.

Structure Activity Relationship Sar Studies and Rational Design of Ervamycine Analogs

Systematic Modification of the Ervamycine Scaffold

Systematic modification of a chemical scaffold like this compound involves making targeted changes to specific parts of the molecule. Medicinal chemists use chemical synthesis techniques to introduce new chemical groups or alter existing ones on the core structure. wikipedia.org This process aims to identify which structural characteristics correlate with specific biological activities. collaborativedrug.com While specific details on the systematic modification of the this compound scaffold itself were not extensively detailed in the search results, the principle involves creating a series of related compounds (analogs) with planned variations. Studies on other compound classes, such as oxadiazole antibiotics or cinmethylin (B129038) analogs, illustrate this approach, where modifications are made to specific rings or positions on the core structure to investigate the resulting changes in activity. nih.govresearchgate.net

Impact of Structural Changes on Biological Activity

In Vitro Assessment of Modified Analogs

In vitro assessment is a critical step in evaluating the biological activity of modified this compound analogs. This involves testing the compounds in laboratory settings, such as cell cultures or enzyme assays, to measure their effects. nih.govbiocrick.comnih.gov For example, studies on other natural product derivatives, like Vindoline analogs, have shown that structural modifications can lead to significant changes in in vitro activity, such as enhanced glucose-stimulated insulin (B600854) secretion in cell lines. chemfaces.com Similarly, research on eremomycin (B1671613) carboxamides involved in vitro investigation to compare the influence of substituents on activity against bacterial strains. nih.gov While direct in vitro data for specific this compound analogs was not provided in the search results, this subsection describes the general methodology used to assess the biological impact of structural changes.

Correlation of Functional Groups with Specific Biological Effects

Understanding the correlation between specific functional groups on the this compound scaffold and their biological effects is a key aspect of SAR. solubilityofthings.comamazoniainvestiga.info Functional groups are central to determining how molecules interact in chemical and biological reactions. solubilityofthings.com By analyzing the activities of a series of analogs with different functional groups, researchers can deduce which groups are important for a particular activity. researchgate.net For instance, studies on other compound classes have shown that the nature and position of substituents or the presence of specific groups like phenyl groups can significantly influence activity. nih.govresearchgate.net This analysis helps in identifying the pharmacophore, the essential structural features responsible for biological activity.

Design Principles for Novel this compound Derivatives

The insights gained from SAR studies inform the rational design of novel this compound derivatives with improved properties. Rational drug design aims to create compounds with a higher probability of desired activity and reduced side effects. researchgate.net

Ligand-Based Design Approaches

Ligand-based drug design (LBDD) is a computational approach used when the 3D structure of the biological target is unknown. biosolveit.degardp.orgnih.govnih.gov LBDD leverages the knowledge of existing biologically active molecules (ligands), such as this compound and its known active analogs, to design new drug candidates. biosolveit.degardp.org By comparing the chemical structures and biological activities of known ligands, researchers can build models that predict the activity of new, similar molecules. collaborativedrug.combiosolveit.de Techniques like pharmacophore modeling and 3D QSAR fall under LBDD, providing insights into the structural and physicochemical features important for activity. nih.govnih.gov This approach can help identify new molecular structures with features predicted to interact favorably with the target. nih.gov

Structure-Based Design Approaches

Structure-based drug design (SBDD) utilizes the known three-dimensional structure of the biological target protein to design or optimize ligands. nih.govgardp.orgnih.govresearchgate.net This approach is possible when structural information about the target, often obtained through techniques like X-ray crystallography or Cryo-EM, is available. nih.govstructure-based-drug-design-summit.com SBDD employs computational tools, such as molecular docking, to simulate how potential drug candidates might bind to the target's active site. gardp.orgnih.govresearchgate.net By predicting the binding pose and interactions, researchers can design molecules that are expected to bind with high affinity and selectivity. gardp.orgnih.gov While the specific target of this compound was not detailed in the search results, if its target's structure were known, SBDD could be applied to design derivatives optimized for that specific interaction. SBDD can involve virtual screening of large compound libraries or de novo design, where new molecules are built piece by piece to fit the binding site. gardp.orgmdpi.com

Computational Chemistry in this compound SAR and Design

Computational chemistry techniques are increasingly applied to understand and modulate the biological activity of compounds like this compound and its potential analogs. These methods provide insights into molecular interactions and help guide the design of new derivatives with improved properties. oncodesign-services.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural and physicochemical properties of a series of compounds and their biological activity. nih.govnih.govnih.gov By analyzing a set of compounds with known structures and activities, QSAR models can identify key molecular descriptors that influence activity. nih.govmdpi.com These descriptors can include electronic, steric, and lipophilicity parameters. nih.govnih.govmdpi.com

2D and 3D QSAR techniques, such as CoMFA and CoMSIA, are employed to build predictive models that can then be used to estimate the activity of new, untested compounds. mdpi.comscirp.org These models can reveal how specific structural changes impact biological potency. For example, QSAR studies on other compound series have shown the importance of factors like frontier orbital energies, steric properties, and hydrogen bond acceptor capabilities for activity. nih.govmdpi.com While no specific QSAR studies on this compound were found in the search results, this method is a standard approach in SAR analysis and rational design of analogs for various compound classes, including natural products and their derivatives. nih.govnih.govscirp.org

Virtual Screening and Lead Optimization

Virtual screening (VS) utilizes computational methods to rapidly screen large libraries of chemical compounds in silico to identify potential hits that are likely to bind to a target protein. nih.govenamine.netfrontiersin.org This process significantly reduces the number of compounds that need to be synthesized and experimentally tested. oncodesign-services.comnih.gov Molecular docking is a common technique used in structure-based virtual screening, where compounds are docked into the target's binding site and ranked based on their predicted binding affinity. nih.gov

Preclinical Biological Evaluation of Ervamycine in Research Models

In Vitro Cellular and Biochemical Assays

In vitro studies provide valuable insights into the direct effects of Ervamycine on various cell types and biochemical processes.

Antimicrobial Activity against Relevant Pathogen Strains

While some related alkaloids and plant extracts containing methoxytabersonine have demonstrated antimicrobial or antifungal properties, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for isolated this compound against relevant pathogen strains were not extensively detailed in the provided sources. An ethanolic extract of Thymelaea hirsuta, which was found to contain methoxytabersonine, showed antimycotic activity against dermatophytes. semanticscholar.org Additionally, other alkaloids from the Vinca genus have exhibited antibacterial effects. mdpi.com

Assays for Anticancer and Anti-inflammatory Potency in Cell Lines

This compound has demonstrated cytotoxic effects in human cancer cell lines. Specifically, it showed cytotoxicity against the human A549 lung cancer cell line with an IC50 value of 1 μM after 48 hours of treatment, as determined by MTT assay. medchemexpress.cn

CompoundCell LineAssayDurationIC50 Value
This compound (16-Methoxytabersonine)A549 (Human Lung Cancer)MTT assay48 hours1 μM

General research suggests this compound may possess potential anticancer and anti-inflammatory activities. ontosight.ai Related alkaloids, such as tabersonine (B1681870), have shown broader spectrum antitumor activities against various human cancer cell lines, with growth inhibition (GI50) typically in the single-digit micromolar range. rsc.org An ethanolic extract from Thymelaea hirsuta containing methoxytabersonine also exhibited cytotoxicity against several human cancer cell lines, including HCT-116, HepG-2, MCF-7, and HeLa, with varying IC50 values for the extract. semanticscholar.org

Mechanistic Studies in Cell-Based Systems (e.g., Apoptosis Induction, Cell Cycle Analysis, ROS Generation)

Mechanistic investigations into the cellular effects of 11-methoxytabersonine, which is also identified as this compound, have been conducted in human lung cancer cells, specifically A549 and H157 cell lines. jst.go.jp These studies revealed that 11-methoxytabersonine significantly inhibited cell viability and induced necroptosis, a programmed form of necrosis, in an apoptosis-independent manner. jst.go.jp Furthermore, 11-methoxytabersonine strongly induced autophagy in these cell lines, a process that appeared to play a protective role against the induced necroptosis. jst.go.jp The autophagy triggered by 11-methoxytabersonine was found to occur via the activation of the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) and the c-Jun N-terminal kinase (JNK) signaling pathways. jst.go.jp These findings suggest that this compound may exert its antitumor effects through distinct mechanisms involving necroptosis and autophagic regulation. jst.go.jp

In Vivo Studies in Non-Human Organism Models

In vivo studies are crucial for evaluating the biological efficacy of compounds within complex living systems.

Establishment of Relevant Animal Models for Disease Research

While animal models are commonly utilized in the study of alkaloids from Catharanthus roseus for various diseases, such as gastric ulcers and diabetes using related compounds like Vindoline nsf.gov, specific details regarding the establishment of animal models specifically for evaluating the efficacy of this compound were not prominently featured in the provided research snippets. Research on C. roseus alkaloids often involves animal models to assess the pharmacological properties of various isolated compounds or extracts. nsf.govmdpi.com

Mechanisms of Resistance to Ervamycine and Strategies for Overcoming Resistance

Characterization of Ervamycine Resistance Pathways in Microorganisms

Resistance to ribosome-targeting antibiotics, including those binding to the 50S subunit like this compound, primarily arises through modifications of the ribosomal target, active efflux of the drug from the bacterial cell, or enzymatic inactivation of the antibiotic. nih.govslideshare.net

Ribosomal Target Modification or Mutation

One of the primary mechanisms by which bacteria develop resistance to antibiotics that target the ribosome is through alterations to the ribosomal RNA (rRNA) or ribosomal proteins that constitute the binding site. For antibiotics binding to the 50S subunit, such as macrolides, lincosamides, and streptogramin B (MLSB antibiotics), which can have overlapping binding sites, resistance is often mediated by methylation of specific adenine (B156593) residues in the 23S rRNA. nih.govnih.gov This methylation, commonly catalyzed by enzymes encoded by erm (erythromycin ribosome methylation) genes, prevents the antibiotic from binding effectively to its target site on the ribosome, thereby allowing protein synthesis to continue. nih.govnih.govnih.gov While specific studies detailing erm-mediated resistance directly to this compound were not found, its shared ribosomal target with MLSB antibiotics suggests that similar ribosomal modifications could potentially confer resistance. Mutations in ribosomal proteins or rRNA that alter the shape or chemistry of the binding pocket can also reduce antibiotic affinity and lead to resistance. nih.gov

Efflux Pump Mechanisms

Efflux pumps are bacterial membrane proteins that actively transport antibiotics and other toxic compounds out of the cell, thereby reducing their intracellular concentration below inhibitory levels. mdpi.comnih.gov These pumps are a significant mechanism of resistance against a wide range of antibiotics, including those targeting the ribosome. nih.govnih.govnih.gov In Gram-negative bacteria, Resistance-Nodulation-Division (RND) efflux pumps are particularly important and can confer resistance to multiple drug classes. nih.govfrontiersin.org While this compound is primarily noted for activity against Gram-positive bacteria biosynth.com, where different classes of efflux pumps are prevalent, the principle of active extrusion as a resistance mechanism remains relevant. The overexpression of efflux pumps, either through mutations or regulatory changes, can lead to increased antibiotic resistance. mdpi.comjidc.org Studies on other ribosome-targeting antibiotics, like tetracycline (B611298) derivatives and macrolides, have demonstrated the significant role of efflux pumps in mediating resistance. nih.govfrontiersin.org

Enzymatic Inactivation

Bacteria can also develop resistance by producing enzymes that chemically modify or degrade the antibiotic molecule, rendering it inactive. frontiersin.orgslideshare.netdroracle.ai This mechanism is well-established for various antibiotic classes, such as the hydrolysis of beta-lactams by beta-lactamases or the modification of aminoglycosides by aminoglycoside-modifying enzymes. droracle.ai For macrolides, which share a ribosomal target with this compound, enzymatic inactivation can occur through esterases or phosphotransferases (e.g., Mph enzymes) that modify the macrolide structure. droracle.ainih.gov While direct enzymatic inactivation mechanisms specifically for this compound were not detailed in the provided information, the possibility of bacterial enzymes evolving to modify or degrade this compound exists, representing a potential resistance pathway.

Molecular Basis of Resistance Development

The development of antibiotic resistance in bacteria is driven by genetic changes, primarily through spontaneous mutations in chromosomal genes or the acquisition of foreign resistance genes via horizontal gene transfer. frontiersin.orgnih.govslideshare.netnih.gov Mutations affecting ribosomal proteins or rRNA can directly alter the antibiotic binding site. nih.gov Similarly, mutations in regulatory genes controlling efflux pump expression can lead to overexpression and increased resistance. mdpi.comjidc.org

Horizontal gene transfer, mediated by mobile genetic elements such as plasmids, transposons, and integrons, plays a crucial role in the rapid dissemination of resistance genes within and between bacterial populations. frontiersin.orgnih.govnih.gov Genes encoding ribosomal RNA methyltransferases (erm genes), efflux pumps, or antibiotic-modifying enzymes can be transferred between bacteria, conferring resistance to recipient strains. nih.govnih.govnih.govnih.gov The co-occurrence of multiple resistance genes on mobile elements can lead to multidrug resistance phenotypes. mdpi.com

Research Strategies for Mitigating Resistance

Addressing the growing threat of antibiotic resistance requires a multifaceted approach, including the development of new antibiotics, the implementation of infection control measures, and strategies to overcome existing resistance mechanisms. frontiersin.orgnih.gov Research efforts are focused on understanding the molecular details of resistance to inform the design of novel therapeutic interventions. nih.govnih.gov

Strategies to mitigate resistance mechanisms include the use of antibiotic adjuvants, such as efflux pump inhibitors or beta-lactamase inhibitors, which can restore the activity of antibiotics that have been compromised by resistance. nih.govjidc.orgnih.govyoutube.com Combination therapy, using multiple antibiotics with different targets or mechanisms of action, is another strategy to reduce the likelihood of resistance development. frontiersin.org

Development of Resistance-Breaking this compound Analogs

A key research strategy for combating resistance to existing antibiotics is the development of modified versions or analogs of the original compound. By chemically altering the structure of this compound, researchers may be able to create analogs that retain antibacterial activity but are no longer substrates for efflux pumps, are not recognized or modified by bacterial enzymes, or can bind effectively to modified ribosomal targets. This approach has been pursued for other antibiotic classes to overcome specific resistance mechanisms. While specific details on the development of resistance-breaking this compound analogs were not extensively found in the provided search results, this represents a logical and important area of research to overcome resistance mediated by the mechanisms described above. Designing analogs that can evade efflux, resist enzymatic inactivation, or bind to mutated ribosomes would be crucial steps in extending the effective lifespan of this compound or related compounds.

Combination Studies with Other Bioactive Compounds

Combination therapy, which involves using an antibiotic in conjunction with other bioactive compounds, is a strategy explored to enhance efficacy, broaden the spectrum of activity, and potentially overcome or slow the development of resistance. nih.gov The rationale behind combination studies is that multiple compounds may act synergistically, target different pathways, or one compound may protect the other from inactivation or efflux. This compound is being investigated for its potential applications in combating antibiotic-resistant bacterial strains by integrating it into combination therapies. biosynth.com This area of exploration aims to provide innovative approaches for addressing the growing threat of antimicrobial resistance. biosynth.com However, specific detailed research findings or data tables from combination studies involving this compound with other bioactive compounds were not available in the consulted literature.

Investigation of Host-Pathogen Interaction Modulation

The interaction between a host organism and a pathogen is a complex and dynamic relationship involving the host's immune response and the pathogen's strategies for survival and replication. numberanalytics.comstudysmarter.co.uk Modulation of these host-pathogen interactions represents a potential avenue for therapeutic intervention. mdpi.compasteur.fr This can involve strategies that enhance the host's immune response, interfere with the pathogen's virulence factors, or disrupt communication between the host and the pathogen. numberanalytics.comnih.gov While understanding host-pathogen interactions is considered crucial for developing effective treatments for infectious diseases studysmarter.co.uk, no specific research findings on the role or investigation of this compound in modulating host-pathogen interactions were available in the consulted literature.

Analytical Methodologies for Ervamycine Research

Spectroscopic Techniques for Structure Elucidation and Confirmation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are fundamental tools in the structural elucidation and confirmation of organic compounds such as Ervamycine.

NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. Techniques such as ¹H NMR and ¹³C NMR are routinely used to identify different types of protons and carbon atoms and their neighboring environments. nih.govinformaticsjournals.co.in Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, can further reveal correlations between nuclei, allowing for the complete assignment of signals and confirmation of the molecular structure. bruker.comuvic.ca NMR is also noted for its quantitative nature and relatively straightforward sample preparation compared to some other techniques. nih.govinformaticsjournals.co.inresearchgate.net

Mass Spectrometry determines the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of the compound and its fragmentation pattern. nih.govinformaticsjournals.co.in This fragmentation pattern can serve as a unique fingerprint for identification and can provide clues about substructures within the molecule. nih.gov High-resolution mass spectrometry (HRMS) offers accurate mass measurements, which can help determine the elemental composition of the compound. irbm.com MS is known for its high sensitivity, capable of detecting metabolites in the femtomolar to attomolar range. informaticsjournals.co.inresearchgate.net Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) combine the separation power of chromatography with the detection capabilities of mass spectrometry, enabling the analysis of complex mixtures and the identification of the target compound. nih.govinformaticsjournals.co.inbruker.comirbm.comrfppl.co.in

Together, NMR and MS provide complementary information essential for unequivocally determining and confirming the chemical structure of this compound during isolation, synthesis, or research studies.

Chromatographic Methods for Purity Assessment and Quantification in Research Samples (e.g., HPLC, GC)

Chromatographic techniques are indispensable for assessing the purity of this compound samples and quantifying its concentration in various research matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used methods. psu.eduwho.intlabmanager.com

HPLC is a versatile technique suitable for separating and quantifying a wide range of compounds, including those that are not easily volatile or are thermally labile. nih.govlabmanager.comopenaccessjournals.com It relies on the differential partitioning of analytes between a stationary phase and a liquid mobile phase. labmanager.comopenaccessjournals.com By selecting appropriate stationary phases (e.g., reversed-phase, normal-phase) and mobile phase compositions, effective separation of this compound from impurities or matrix components can be achieved. nih.govpsu.edu Various detectors, such as UV-visible, diode array (DAD), fluorescence, and mass spectrometry detectors, can be coupled with HPLC to enable sensitive and selective detection and quantification. nih.govrfppl.co.inopenaccessjournals.com HPLC is widely used for assay determination and testing for related substances and impurities. who.intlabmanager.com

GC is typically used for the separation and analysis of volatile or semi-volatile compounds. nih.govpsu.edulabmanager.com In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a heated column containing a stationary phase. nih.govlabmanager.com Separation occurs based on the differential partitioning of analytes between the gas mobile phase and the stationary phase. labmanager.com While this compound's volatility would need to be considered, GC, often coupled with mass spectrometry (GC-MS), can be a powerful tool for analyzing volatile impurities or degradation products. nih.govlabmanager.com

Both HPLC and GC, when properly validated, provide high precision, accuracy, and sensitivity for the quantitative analysis of compounds. nih.govpsu.edu

Bioanalytical Methods for Concentration Determination in Preclinical Models

Bioanalytical methods are critical for determining the concentration of this compound in biological matrices obtained from preclinical models, such as plasma, serum, urine, or tissue samples. These studies are essential for understanding the pharmacokinetics of the compound. rfppl.co.innih.goveuropa.euresearchgate.net

Developing robust and reliable bioanalytical methods involves several key steps, including sample collection, processing, and analysis. rfppl.co.in The methods must be selective and sensitive enough to accurately quantify the analyte in complex biological matrices, which can contain numerous endogenous compounds that may interfere with the analysis. rfppl.co.innih.gov

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a widely used and highly sensitive technique for bioanalysis. rfppl.co.inresearchgate.net This hyphenated technique provides excellent selectivity and sensitivity, allowing for the accurate quantification of this compound at low concentrations in biological samples. rfppl.co.in Sample preparation techniques, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, are often employed to isolate and concentrate the analyte from the biological matrix before chromatographic analysis.

Validation of bioanalytical methods is crucial to ensure the reliability and reproducibility of the results. rfppl.co.innih.goveuropa.euresearchgate.net Key validation parameters include accuracy, precision, sensitivity (including the lower limit of quantification, LLOQ), selectivity, linearity, range, recovery, and stability of the analyte in the biological matrix. rfppl.co.innih.goveuropa.euresearchgate.net Regulatory guidelines, such as those from the ICH and FDA, provide specific recommendations for bioanalytical method validation. nih.goveuropa.eu

Future Directions and Emerging Research Areas for Ervamycine

Integration of Artificial Intelligence and Machine Learning in Ervamycine Research

The application of Artificial Intelligence (AI) and Machine Learning (ML) is increasingly prevalent in drug discovery and development, offering powerful tools to analyze vast datasets and predict compound properties. mednexus.org AI and ML models have demonstrated significant promise in various aspects of antimicrobial research, including predicting drug resistance patterns, identifying novel antibiotics, and optimizing antibiotic use. researchgate.netnih.gov For instance, machine learning algorithms have been used to screen millions of chemical compounds for potential antibacterial activity and predict toxicity to human cells. mit.edu These technologies can explore large chemical spaces that are often prohibitively expensive for traditional experimental methods. mit.edu

In the context of this compound, AI and ML could be integrated to:

Predict potential biological activities based on its chemical structure.

Identify structural modifications that could enhance efficacy or alter target specificity.

Analyze complex biological data related to its interaction with microbial or host cells.

Potentially optimize the process of isolating or synthesizing this compound.

The use of AI in drug discovery can reduce costs and increase efficiency, enabling researchers to study molecules more extensively. mednexus.org While the direct application of AI/ML specifically to this compound research is not extensively documented in the provided search results, the broader trend in antimicrobial and natural product research suggests this will be a significant future direction.

Exploration of Novel Biosynthetic Pathways and Enzymes

Understanding the biosynthetic pathway of this compound in Catharanthus roseus is crucial for potential metabolic engineering and sustainable production. This compound is synthesized through a series of enzymatic steps, including the methylation of 16-hydroxytabersonine by tabersonine (B1681870) 16-O-methyltransferase (16OMT). wikipedia.org Further enzymatic reactions involving Tabersonine-3-Oxidase (T3O) and Tabersonine-3-Reductase (T3R) lead to the formation of downstream products. wikipedia.org

Future research can focus on:

Identifying and characterizing any novel enzymes involved in the later stages of this compound biosynthesis that are not yet fully understood.

Exploring genetic variations in Catharanthus roseus or related species that might lead to the production of this compound analogs with potentially different properties.

Investigating the regulatory mechanisms controlling the expression of genes involved in the pathway.

Applying metabolic engineering techniques to optimize this compound production in the plant or heterologous hosts, similar to efforts in reconstructing other plant compound biosynthesis pathways in microorganisms like Escherichia coli or Saccharomyces cerevisiae. nih.gov

Research into biosynthetic pathways of natural products, including alkaloids, is an ongoing area of study, although the emphasis has shifted over time between different alkaloid families. chemistry-chemists.com

Mechanistic Insights into Broader Biological Activities beyond Antibacterial Action

While this compound is mentioned in the context of alkaloids which can have various pharmacological effects including antibacterial activity, research is increasingly revealing that many compounds, traditionally known for one activity, may possess broader biological actions. mdpi.com Non-antibiotic drugs, for example, have been found to exhibit antimicrobial activity and other effects. ptfarm.plnih.govnih.gov

Future research on this compound should aim to:

Systematically screen this compound for other biological activities beyond its known properties, such as antiviral, antifungal, anti-inflammatory, or cytotoxic effects. mdpi.com

Delve into the molecular mechanisms underlying any newly discovered activities. This could involve studying its interactions with various cellular targets, signaling pathways, or biological processes.

Investigate potential synergistic effects when combined with other compounds, including conventional antibiotics or other natural products.

Understanding these broader activities and their mechanisms could reveal new therapeutic potentials for this compound or provide insights into the biological roles of this compound in the plant itself.

Conceptualization of this compound's Potential in Addressing Antimicrobial Resistance (AMR)

Antimicrobial Resistance (AMR) is a critical global health threat, driven by the misuse and overuse of antimicrobials. nih.govwho.int The development of new antibiotics has slowed, making it crucial to explore alternative strategies and compounds. who.int this compound, as a natural product, could play a role in addressing AMR.

Future research could conceptualize this compound's potential in AMR by:

Evaluating its activity against a wide range of drug-resistant bacterial strains, including multidrug-resistant organisms (MDROs). frontiersin.orgmdpi.com

Investigating if this compound acts through novel mechanisms that are not affected by existing resistance mechanisms.

Exploring its potential to reverse resistance in combination with existing antibiotics, a phenomenon observed with some non-antibiotic compounds. nih.gov

Studying its ability to inhibit virulence factors or disrupt biofilms, which contribute to antibiotic resistance.

Assessing the likelihood of resistance developing against this compound compared to conventional antibiotics. frontiersin.org

Addressing AMR requires a multifaceted approach, including the discovery of new agents and strategies to enhance the effectiveness of existing ones. who.intmdpi.com this compound's unique structure as a terpene indole (B1671886) alkaloid might offer novel ways to combat resistant pathogens.

Development of Advanced Delivery Systems for Research Applications

The way a compound is delivered can significantly impact its efficacy and the ability to study its effects. Advanced drug delivery systems are being developed to improve targeting, control release, and enhance the bioavailability of therapeutic agents. mdpi.comnih.govmigrationletters.compreprints.org While clinical applications are outside the scope, developing advanced delivery systems for research purposes is relevant.

Future research could focus on developing advanced delivery systems for this compound to:

Improve its solubility and stability in experimental settings.

Enable targeted delivery to specific cell types or tissues in in vitro or ex vivo studies.

Control the release rate of this compound in experimental models.

Facilitate studies on its cellular uptake and intracellular distribution.

Explore the use of nanoparticles, liposomes, or other advanced carriers to enhance research capabilities. mdpi.commigrationletters.compreprints.org

These advanced systems would be tools to better understand this compound's biological interactions and potential, rather than for therapeutic administration.

Multidisciplinary Collaborations in this compound Research

Addressing the complexities of natural product research and drug discovery necessitates collaboration across various scientific disciplines. Multidisciplinary teams bring together diverse expertise, perspectives, and methodologies, which is crucial for tackling complex challenges. dovepress.comresearchgate.netresearchgate.net

Future research on this compound will benefit from multidisciplinary collaborations involving:

Botanists and plant biologists to study the source plant, Catharanthus roseus, and optimize cultivation or extraction methods.

Organic chemists and synthetic biologists to explore synthesis routes and create analogs.

Microbiologists and infectious disease specialists to evaluate antibacterial and potential anti-AMR activities.

Molecular biologists and biochemists to elucidate mechanisms of action and biosynthetic pathways.

Computational scientists and bioinformaticians for AI/ML applications and data analysis.

Pharmaceutical scientists for developing advanced delivery systems for research.

These collaborations can accelerate the pace of discovery, provide a more holistic understanding of this compound, and translate research findings into potential applications. Multidisciplinary teamwork is increasingly recognized as essential in various fields, including healthcare and engineering, for achieving successful outcomes and fostering innovation. dovepress.comresearchgate.netresearchgate.net

Q & A

Q. What experimental methodologies are recommended for elucidating Ervamycine’s mechanism of action?

To investigate this compound’s mechanism, employ a combination of in vitro enzymatic inhibition assays (e.g., IC₅₀ determination) and molecular docking simulations to identify target binding sites . Include controls such as known inhibitors or competitive substrates to validate specificity. For cellular studies, use fluorescently labeled derivatives to track intracellular localization via confocal microscopy .

Q. How should researchers design a robust dose-response study for this compound in preclinical models?

  • Variables : Define independent variables (e.g., dose range, administration frequency) and dependent variables (e.g., tumor volume reduction, biomarker expression).
  • Controls : Use vehicle-only and positive control groups (e.g., standard chemotherapy agents).
  • Statistical power : Calculate sample size using power analysis (α=0.05, β=0.2) to ensure reproducibility .

Q. What criteria should guide the selection of in vivo models for this compound efficacy studies?

Prioritize models with genetic or pathological relevance to the disease target (e.g., xenografts with human-derived cell lines for oncology). Validate model suitability using baseline pharmacokinetic (PK) profiling of this compound, including bioavailability and half-life measurements .

Q. How can researchers address variability in this compound’s solubility across experimental conditions?

Optimize solvent systems (e.g., DMSO/PBS mixtures) and use surfactants like Tween-80 for in vivo formulations. Characterize solubility via high-performance liquid chromatography (HPLC) under varying pH and temperature conditions .

Advanced Research Questions

Q. What systematic approaches resolve contradictions in this compound’s reported efficacy across studies?

  • Data triangulation : Compare results from orthogonal assays (e.g., Western blot vs. flow cytometry for apoptosis markers).
  • Meta-analysis : Aggregate datasets from published studies to identify confounding variables (e.g., cell line heterogeneity, assay protocols) .
  • Principal contradiction analysis : Determine if discrepancies arise from methodological differences (e.g., incubation times) or intrinsic biological variability .

Q. How can researchers optimize this compound’s PK/PD profile for translational applications?

  • PK modeling : Use compartmental models to predict tissue distribution and clearance rates.
  • PD biomarkers : Identify surrogate endpoints (e.g., cytokine levels) correlating with therapeutic outcomes.
  • Formulation adjustments : Explore nano-encapsulation to enhance bioavailability .

Q. What strategies validate this compound’s target engagement in complex biological systems?

  • Chemical proteomics : Use activity-based protein profiling (ABPP) with biotinylated this compound probes.
  • Genetic validation : Apply CRISPR/Cas9 knockout of putative targets to confirm phenotype rescue .

Q. How should conflicting data on this compound’s off-target effects be analyzed?

  • Dose-dependency assessment : Determine if off-target effects occur only at supraphysiological concentrations.
  • Pathway enrichment analysis : Use tools like STRING or KEGG to identify unintended signaling cascades .

Q. What frameworks ensure ethical and reproducible data interpretation in this compound studies?

  • FINER criteria : Evaluate research questions for Feasibility, Novelty, Ethics, and Relevance .
  • Transparency : Pre-register hypotheses and analytical plans on platforms like Open Science Framework .

Methodological and Analytical Considerations

Q. How to design a longitudinal study assessing this compound’s long-term stability and metabolite formation?

  • Accelerated stability testing : Expose this compound to elevated temperatures/humidity and analyze degradation products via LC-MS.
  • Metabolite identification : Use hepatocyte incubation or microsomal assays to profile phase I/II metabolites .

Q. What statistical methods differentiate between this compound’s clinical and statistical significance?

  • Effect size calculation : Use Cohen’s d or hazard ratios to contextualize p-values.
  • Minimum Important Difference (MID) : Define clinically meaningful thresholds based on patient-reported outcomes .

Q. How to integrate multi-omics data (e.g., transcriptomics, proteomics) into this compound’s mechanistic studies?

  • Network analysis : Build interaction networks using tools like Cytoscape to identify hub genes/proteins.
  • Machine learning : Apply unsupervised clustering to detect co-regulated pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.